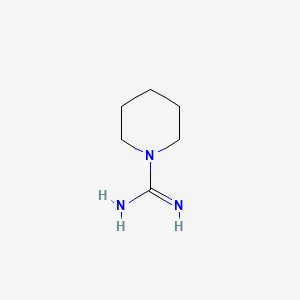

Piperidine-1-carboximidamide

Cat. No. B1295648

M. Wt: 127.19 g/mol

InChI Key: QUUYRYYUKNNNNS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05691329

Procedure details

Scheme XIXb outlines the synthesis of the analogous compounds where R1 is 4-(1-amidinopiperidinyl) instead of 4-amidinophenyl. After initial condensation of N-BOC-4-piperidinylcarbinol with methyl 3-hydroxyisoxazole-5-carboxylate under Mitsunobu conditions, the intermediate ester is saponified and condensed with a 1,3-diaminpropionate using conditions described above. The piperidine nitrogen is deprotected and treated with N,N,-diCBz-S-methylisothiourea to give a protected amidinopiperdine. Hydrogenation gives the amidinopiperidine compounds as the methyl esters. ##STR76##

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

piperidine nitrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

N,N,-diCBz-S-methylisothiourea

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C(N1CCC(CO)CC1)(OC(C)(C)C)=O.OC1C=C(C(OC)=O)ON=1.[N].[NH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1.C([N:43](C(OCC1C=CC=CC=1)=O)[C:44](=[NH:47])SC)(OCC1C=CC=CC=1)=O>>[C:44]([N:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1)(=[NH:43])[NH2:47] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)N1CCC(CC1)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=NOC(=C1)C(=O)OC

|

Step Two

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

piperidine nitrogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N].N1CCCCC1

|

Step Four

|

Name

|

N,N,-diCBz-S-methylisothiourea

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC1=CC=CC=C1)N(C(SC)=N)C(=O)OCC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the synthesis of the analogous compounds where R1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed with

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(N)(=N)N1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |